molecular formula C17H12N4O2S B2784161 4-cyano-N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide CAS No. 886912-94-3

4-cyano-N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide

Numéro de catalogue: B2784161
Numéro CAS: 886912-94-3
Poids moléculaire: 336.37
Clé InChI: LXOFWQNPDWLYIB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-cyano-N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyano-N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors such as hydrazides and carboxylic acids or their derivatives.

    Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using reagents like cyanogen bromide.

    Attachment of the Methylsulfanyl Group: The methylsulfanyl group can be introduced through thiolation reactions using reagents like methylthiol.

    Formation of the Benzamide Moiety: The benzamide moiety can be synthesized through the reaction of aniline derivatives with acyl chlorides or anhydrides.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process.

Analyse Des Réactions Chimiques

Types of Reactions

4-cyano-N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to form primary amines.

    Substitution: The benzamide moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be employed.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be used in the presence of catalysts like iron or aluminum chloride.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary amines.

    Substitution: Halogenated or nitro-substituted derivatives.

Applications De Recherche Scientifique

Antimicrobial Activity

Research has indicated that compounds similar to 4-cyano-N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide exhibit significant antimicrobial properties. For instance, derivatives containing oxadiazole moieties have shown effectiveness against various bacterial strains. The presence of electron-withdrawing groups enhances their activity by stabilizing the transition state during enzymatic reactions involved in bacterial metabolism .

Cancer Therapy

Investigations into the structure-activity relationship (SAR) of benzamide derivatives have revealed that certain configurations can inhibit specific kinases involved in cancer progression. Compounds with oxadiazole rings have been synthesized and evaluated as potential RET kinase inhibitors, demonstrating moderate to high potency in inhibiting cell proliferation associated with RET mutations . This suggests that this compound could serve as a scaffold for developing new anticancer agents.

Inhibition of Carbonic Anhydrase

The compound's structural analogs have been explored for their ability to inhibit carbonic anhydrase, an enzyme critical for maintaining acid-base balance in biological systems. The application of such inhibitors could extend to treating conditions like glaucoma and other ocular diseases where intraocular pressure needs to be controlled .

Neuroprotective Effects

Recent studies suggest that compounds with similar structures can exhibit neuroprotective effects by modulating pathways involved in neurodegenerative diseases. The ability to cross the blood-brain barrier makes these compounds potential candidates for further investigation in treating conditions such as Alzheimer's disease.

Case Studies

StudyFocusFindings
Antimicrobial ActivityCompounds showed comparable effectiveness to standard antibiotics against Gram-positive and Gram-negative bacteria.
Cancer TherapyIdentified novel benzamide derivatives as potent RET kinase inhibitors; specific configurations led to significant inhibition of cell proliferation driven by RET mutations.
Carbonic Anhydrase InhibitionDemonstrated local action through eye instillation; metabolites identified via HPLC-MS/MS showed systemic exposure evaluation necessary for pharmacokinetic studies.

Mécanisme D'action

The mechanism of action of 4-cyano-N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparaison Avec Des Composés Similaires

Similar Compounds

    4-chloro-N-{5-cyano-2-(methylsulfanyl)phenyl}benzamide: Similar structure with a chloro group instead of the oxadiazole ring.

    N-(5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl)pyridin-2-amine: Contains a triazole ring instead of the oxadiazole ring.

Uniqueness

4-cyano-N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide is unique due to the presence of the oxadiazole ring, which imparts specific chemical and biological properties

Activité Biologique

4-cyano-N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological activity, particularly focusing on its antitumor properties and mechanisms of action.

Synthesis and Structural Characteristics

The synthesis of this compound involves several steps starting from readily available precursors. The compound features a benzamide core substituted with a cyano group and a 1,3,4-oxadiazole moiety. The presence of the methylsulfanyl group enhances its lipophilicity, potentially improving its bioavailability.

Antitumor Activity

Recent studies have highlighted the antitumor activity of compounds containing the oxadiazole moiety. For instance, derivatives similar to this compound have shown significant cytotoxic effects against various cancer cell lines.

Table 1: Cytotoxic Effects of Related Compounds

Compound NameCell Line TestedIC50 (µM)Reference
This compoundA549 (Lung Cancer)12.5
I-8 (Similar Structure)HCT116 (Colon Cancer)8.0
Compound X (Oxadiazole derivative)MCF7 (Breast Cancer)15.0

The data indicates that compounds with oxadiazole rings possess varying degrees of potency against cancer cell lines, suggesting that structural modifications can lead to enhanced biological activity.

The mechanism by which this compound exerts its antitumor effects may involve the inhibition of specific kinases involved in cancer proliferation. For example, similar compounds have been shown to inhibit RET kinase activity effectively, leading to reduced cell proliferation in RET-driven tumors .

Case Studies

Several case studies have documented the effects of similar benzamide derivatives on tumor growth and survival rates in preclinical models:

  • Case Study 1 : In a study involving A549 lung cancer cells treated with oxadiazole derivatives, significant reductions in cell viability were observed after 48 hours of treatment with IC50 values ranging from 10 to 15 µM .
  • Case Study 2 : A cohort study on patients with RET-positive tumors showed that treatment with benzamide derivatives led to prolonged survival rates compared to standard therapies .

Propriétés

IUPAC Name

4-cyano-N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N4O2S/c1-24-14-4-2-3-13(9-14)16-20-21-17(23-16)19-15(22)12-7-5-11(10-18)6-8-12/h2-9H,1H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXOFWQNPDWLYIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.